molecular formula C9H7N3O B3307931 2-(Pyrimidin-2-yl)pyridin-3-ol CAS No. 93560-56-6

2-(Pyrimidin-2-yl)pyridin-3-ol

Cat. No.: B3307931
CAS No.: 93560-56-6
M. Wt: 173.17 g/mol
InChI Key: YYKCZAUFKFGZDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrimidin-2-yl)pyridin-3-ol is a heterocyclic compound that features both pyrimidine and pyridine rings. This compound is of significant interest due to its potential biological activities and its role in medicinal chemistry. The presence of both nitrogen atoms in the pyrimidine ring and the hydroxyl group in the pyridine ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-yl)pyridin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with formamide to form the pyrimidine ring, followed by hydroxylation at the 3-position of the pyridine ring. This reaction is usually carried out in the presence of a catalyst such as magnesium oxide nanoparticles, which enhances the reaction efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-yl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The nitrogen atoms in the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Pyrimidin-2-yl)pyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has been studied for its potential anti-fibrotic and anti-inflammatory activities.

    Medicine: It is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and fibrosis.

    Industry: It is used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-yl)pyridin-3-ol involves its interaction with specific molecular targets in the body. For example, it has been shown to inhibit the activity of collagen prolyl 4-hydroxylases, enzymes involved in the synthesis of collagen. This inhibition leads to a reduction in collagen production, which is beneficial in the treatment of fibrotic diseases . Additionally, its anti-inflammatory effects are attributed to its ability to inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrimidin-2-yl)pyridin-3-ol is unique due to the presence of both the pyrimidine and pyridine rings, as well as the hydroxyl group. This combination of functional groups contributes to its diverse chemical reactivity and potential biological activities. Its ability to inhibit collagen synthesis and reduce inflammation makes it a promising candidate for the development of new therapeutic agents .

Properties

IUPAC Name

2-pyrimidin-2-ylpyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-7-3-1-4-10-8(7)9-11-5-2-6-12-9/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKCZAUFKFGZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=NC=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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